molecular formula C20H17FN2O2 B11364691 4-fluoro-N-(4-methoxybenzyl)-N-(pyridin-2-yl)benzamide

4-fluoro-N-(4-methoxybenzyl)-N-(pyridin-2-yl)benzamide

Cat. No.: B11364691
M. Wt: 336.4 g/mol
InChI Key: FZCVFYPFDGONJQ-UHFFFAOYSA-N
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Description

4-Fluoro-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a fluorine atom, a methoxyphenyl group, and a pyridinyl group attached to the benzamide core. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. This intermediate is then reacted with 2-aminopyridine to form 4-fluoro-N-(pyridin-2-yl)benzamide.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced by reacting 4-fluoro-N-(pyridin-2-yl)benzamide with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-fluoro-N-[(4-formylphenyl)methyl]-N-(pyridin-2-yl)benzamide.

    Reduction: Formation of 4-fluoro-N-[(4-aminophenyl)methyl]-N-(pyridin-2-yl)benzamide.

    Substitution: Formation of 4-azido-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)benzamide.

Scientific Research Applications

4-Fluoro-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of protein kinases, which play a crucial role in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-N-(pyridin-2-yl)benzamide: Lacks the methoxyphenyl group.

    N-[(4-Methoxyphenyl)methyl]-N-(pyridin-2-yl)benzamide: Lacks the fluorine atom.

    4-Fluoro-N-(pyridin-2-yl)-N-(4-methoxyphenyl)benzamide: Different substitution pattern.

Uniqueness

4-Fluoro-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)benzamide is unique due to the presence of both the fluorine atom and the methoxyphenyl group, which may contribute to its distinct chemical and biological properties. The combination of these functional groups can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C20H17FN2O2

Molecular Weight

336.4 g/mol

IUPAC Name

4-fluoro-N-[(4-methoxyphenyl)methyl]-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C20H17FN2O2/c1-25-18-11-5-15(6-12-18)14-23(19-4-2-3-13-22-19)20(24)16-7-9-17(21)10-8-16/h2-13H,14H2,1H3

InChI Key

FZCVFYPFDGONJQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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